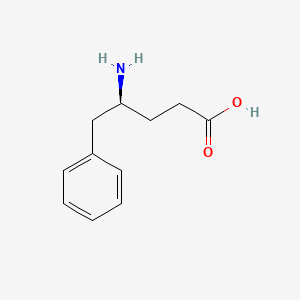

(S)-4-Amino-5-phenylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-4-Amino-5-phenylpentanoic acid is an organic compound with the molecular formula C11H15NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields due to its unique structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-5-phenylpentanoic acid typically involves the following steps:

Starting Material: The synthesis often begins with a suitable precursor such as benzyl cyanide.

Hydrolysis: The nitrile group in benzyl cyanide is hydrolyzed to form the corresponding carboxylic acid.

Amination: The carboxylic acid is then subjected to amination to introduce the amino group at the desired position.

Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as crystallization and chromatography are employed for purification.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-4-Amino-5-phenylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions for electrophilic aromatic substitution include the use of halogens or nitrating agents.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

(S)-4-Amino-5-phenylpentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (S)-4-Amino-5-phenylpentanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.

Pathways Involved: It may influence metabolic pathways, signal transduction, and other cellular processes.

Comparaison Avec Des Composés Similaires

4-Amino-5-phenylpentanoic acid: The non-chiral version of the compound.

4-Amino-5-phenylbutanoic acid: A similar compound with a shorter carbon chain.

4-Amino-5-phenylhexanoic acid: A similar compound with a longer carbon chain.

Uniqueness: (S)-4-Amino-5-phenylpentanoic acid is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The specific three-dimensional arrangement of atoms in the (S)-enantiomer can lead to distinct interactions with biological targets, making it valuable for research and potential therapeutic applications.

Activité Biologique

(S)-4-Amino-5-phenylpentanoic acid, also known as a chiral amino acid derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, featuring an amino group and a phenyl group attached to a pentanoic acid backbone. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

- Molecular Formula : C11H15NO2

- Molecular Weight : 195.25 g/mol

- Structure : The compound contains an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets in biological systems:

- Enzyme Interactions : The compound has been shown to interact with specific enzymes, potentially influencing metabolic pathways. For instance, it may serve as a substrate or inhibitor for certain aminotransferases involved in neurotransmitter metabolism.

- Neurotransmitter Modulation : Due to its structural similarity to other biologically active compounds, this compound is being investigated for its role as a neurotransmitter or modulator. Preliminary studies suggest it may influence synaptic transmission and affect mood and behavior by interacting with neurotransmitter receptors .

- Cell Signaling Pathways : The compound may also engage in signal transduction pathways, impacting cellular processes such as proliferation and apoptosis.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. A study demonstrated that this compound could reduce neuronal cell death in models of neurodegenerative diseases by modulating glutamate signaling pathways.

Anticancer Activity

A notable case study involves the isolation of peptides containing this compound from marine cyanobacteria, which exhibited cytotoxic effects against human cancer cell lines. Specifically, the peptide showed an IC50 value of 0.8 µM against KB cells, indicating significant anticancer potential .

Mood Regulation

In animal models, analogs of this compound have been shown to alleviate symptoms of anxiety and depression. These findings suggest that the compound may interact with serotonin and dopamine receptors, influencing mood regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Amino-3-hydroxy-5-phenylpentanoic acid | Hydroxyl group at position 3 | May exhibit different biological activity due to hydroxyl substitution |

| 4-Amino-5-fluoro-3-phenylpentanoic acid | Fluorine substitution at position 5 | Potentially enhanced lipophilicity affecting bioavailability |

| 4-(Boc-amino)-5-phenylpentanoic acid | Boc protecting group | Commonly used in peptide synthesis as a protective strategy |

Future Directions and Research Needs

Despite promising findings regarding the biological activity of this compound, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Areas for future investigation include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various receptors and enzymes.

- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in treating neurological disorders and mood disorders.

- Development of Derivatives : Exploring derivatives of this compound that may enhance its bioactivity or selectivity for specific targets.

Propriétés

IUPAC Name |

(4S)-4-amino-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBAOHLJWLYLQE-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.